molecular formula C13H20Si B14408955 Silane, dimethyl(3-methyl-3-butenyl)phenyl- CAS No. 81906-05-0

Silane, dimethyl(3-methyl-3-butenyl)phenyl-

Cat. No.: B14408955
CAS No.: 81906-05-0
M. Wt: 204.38 g/mol
InChI Key: UIBWCNCEYPSIHT-UHFFFAOYSA-N
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Description

Silane, dimethyl(3-methyl-3-butenyl)phenyl- is an organosilicon compound with the molecular formula C13H20Si. This compound is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 3-methyl-3-butenyl group. Organosilicon compounds like this one are of significant interest in various fields of chemistry due to their unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dimethyl(3-methyl-3-butenyl)phenyl- typically involves the hydrosilylation of alkenes. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene.

Industrial Production Methods

In industrial settings, the production of Silane, dimethyl(3-methyl-3-butenyl)phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethyl(3-methyl-3-butenyl)phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts such as palladium or platinum.

    Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Halogenated silanes.

Scientific Research Applications

Silane, dimethyl(3-methyl-3-butenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, dimethyl(3-methyl-3-butenyl)phenyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Similar structure but lacks the 3-methyl-3-butenyl group.

    Triphenylsilane: Contains three phenyl groups instead of the dimethyl and 3-methyl-3-butenyl groups.

    Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.

Uniqueness

Silane, dimethyl(3-methyl-3-butenyl)phenyl- is unique due to the presence of the 3-methyl-3-butenyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This structural feature allows for specific applications in organic synthesis and material science that are not possible with simpler silanes.

Properties

CAS No.

81906-05-0

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

dimethyl-(3-methylbut-3-enyl)-phenylsilane

InChI

InChI=1S/C13H20Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3

InChI Key

UIBWCNCEYPSIHT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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